molecular formula C10H20FO5P B1661271 Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester CAS No. 89099-95-6

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester

Cat. No. B1661271
CAS RN: 89099-95-6
M. Wt: 270.23 g/mol
InChI Key: PMHXRJRRMJSUEC-UHFFFAOYSA-N
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Description

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester, also known as Tert-Butyl (fluoro) (diethoxyphosphoryl) acetate, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester involves the transfer of a phosphoryl group to an organic or inorganic molecule. This transfer occurs through a nucleophilic substitution reaction, where the phosphoryl group is transferred from the phosphorus atom of the compound to the nucleophile. The resulting product is a phosphorylated molecule, which can have various biological activities.
Biochemical and Physiological Effects
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester has various biochemical and physiological effects, depending on the molecule it phosphorylates. For example, the phosphorylation of amino acids can alter their biological activity and function, while the phosphorylation of sugars can affect their metabolism and transport. The phosphorylation of proteins can also affect their structure and function, leading to various biological effects.

Advantages and Limitations for Lab Experiments

The advantages of using Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester in lab experiments include its high reactivity and selectivity towards nucleophiles, its ability to phosphorylate a wide range of molecules, and its ease of use in various reaction conditions. However, the limitations of this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are various future directions for the use of Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester in scientific research. One potential direction is the development of new phosphorylation reactions using this compound, which can lead to the synthesis of novel biologically active compounds. Another direction is the study of the biological effects of phosphorylated molecules, which can provide insights into various biological processes and diseases. Finally, the development of new methods for the synthesis and purification of this compound can improve its efficiency and safety in lab experiments.
Conclusion
Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is a valuable compound in scientific research due to its ability to phosphorylate various organic and inorganic molecules. This compound has a unique mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In the future, this compound can be used in various directions, including the development of new phosphorylation reactions, the study of biological effects, and the improvement of synthesis and purification methods.

Scientific Research Applications

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester is widely used in scientific research as a phosphorylating agent. This compound is used to introduce a phosphoryl group into various organic and inorganic molecules, including alcohols, amines, and carboxylic acids. This phosphorylation reaction is useful in the synthesis of various pharmaceuticals, agrochemicals, and biologically active compounds.

properties

IUPAC Name

tert-butyl 2-diethoxyphosphoryl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXRJRRMJSUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)OC(C)(C)C)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538584
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (diethoxyphosphinyl)fluoro-, 1,1-dimethylethyl ester

CAS RN

89099-95-6
Record name tert-Butyl (diethoxyphosphoryl)(fluoro)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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